BENGHE Foundational & Exploratory

Check Availability & Pricing

CypHer 5 for measuring lysosomal pH

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CypHer 5

cat. No.: 812396290

An In-Depth Technical Guide to Measuring Lysosomal pH with CypHer® 5E

For Researchers, Scientists, and Drug Development Professionals

Introduction

CypHer 5E is a pH-sensitive, red-excited fluorescent dye designed for the dynamic
measurement of pH in acidic intracellular compartments such as endosomes and lysosomes.
As a member of the cyanine dye family, its fluorescence is intrinsically linked to the surrounding
pH. It is minimally fluorescent at the neutral pH of the extracellular environment and cell surface
but exhibits a significant increase in fluorescence intensity upon protonation in the acidic lumen
of endosomes and lysosomes.[1][2][3] This property makes it an exceptional tool for monitoring
cellular processes involving acidification, most notably receptor internalization, endocytosis,
and phagocytosis.[4][5]

The dye is typically supplied as an N-hydroxysuccinimide (NHS) ester, which allows for
straightforward covalent conjugation to primary amines on proteins and antibodies, creating
specific probes for tracking the trafficking of a target molecule into the cell.

Mechanism of Action

The functionality of CypHer 5E is based on a reversible pH-dependent protonation. At neutral
pH (=7.4), the dye exists in a non-protonated state and is essentially non-fluorescent. When a
molecule labeled with CypHer 5E is internalized into the progressively acidic environment of
the endocytic pathway (pH 6.5 descending to pH 4.5), the dye becomes protonated. This
structural change activates its fluorescence, resulting in a bright signal that directly correlates
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with its accumulation in acidic organelles. This "off-to-on" switching provides a high signal-to-
background ratio, ideal for live-cell imaging assays.
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Figure 1: CypHer 5E Mechanism of Action
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Figure 1: CypHer 5E Mechanism of Action

Physicochemical and Spectral Properties

The quantitative characteristics of CypHer 5E are essential for designing and interpreting
experiments. These properties are summarized below.
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Property Value Source(s)

pKa ~7.3

Note: An earlier publication on

"CypHer 5" reported a pKa of

6.1.

Excitation Maximum (Aex) ~647 - 650 nm

Emission Maximum (Aem) ~666 - 670 nm
Recommended Laser Line 633 nm (HeNe), 647 nm (Red)

) N-hydroxysuccinimide (NHS)
Reactive Group

Ester
Reactivity Primary Amines
Molar Extinction Coeff. (€) 40,000 M~icm~t at 500 nm

Note: This value from the
datasheet appears anomalous.
The parent dye, Cy5, has an ¢
of ~250,000 M~*cm™* near its

~650 nm absorption max.

Not specified. (Parent Cy5 dye

uantum Yield (&
Q (®) ®=0.2)

Cell Permeability No

Experimental Protocols
Protocol 1: Conjugation of CypHer 5E NHS Ester to an
Antibody

This protocol provides a general method for labeling antibodies. The optimal dye-to-protein
ratio may need to be determined empirically for each specific antibody.

Materials:
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Antibody (2 mg/mL in amine-free buffer, e.g., PBS)

CypHer 5E Mono NHS Ester

Anhydrous Dimethyl Sulfoxide (DMSO)

Reaction Buffer: 100 mM sodium carbonate/bicarbonate buffer, pH 8.3-8.5
Quenching Buffer: 1 M Tris-HCI, pH 8.0

Purification column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)
Procedure:

Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris) or
stabilizers (e.g., BSA), it must be purified first. Exchange the buffer to PBS using a desalting
column or dialysis. Adjust the final concentration to 2 mg/mL.

Adjust pH: Add 0.1 volumes of 1 M sodium bicarbonate to the antibody solution to raise the
pH to ~8.3. The slightly basic pH is required for efficient conjugation to primary amines.

Prepare Dye Stock Solution: Allow the CypHer 5E NHS Ester vial to warm to room
temperature before opening. Dissolve the dye in anhydrous DMSO to a final concentration of
10 mg/mL. This solution should be used immediately.

Labeling Reaction: Add the reactive dye solution to the antibody solution while gently
vortexing. A starting point for optimization is a 10-15 fold molar excess of dye to antibody.

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

Purification: Remove unreacted dye by applying the reaction mixture to a desalting column
equilibrated with PBS. Centrifuge according to the manufacturer's instructions to collect the
purified, labeled antibody.

Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by
measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for
CypHer 5E).
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o Storage: Store the labeled antibody at 2-8°C for short-term use or at -20°C in aliquots for
long-term storage. Adding a stabilizer like 0.1% BSA is recommended.

Protocol 2: Live-Cell Imaging of Endocytosis

This protocol describes the use of a CypHer 5E-labeled antibody to monitor receptor
internalization in real-time.

Materials:

» Cells cultured on glass-bottom imaging dishes

e CypHer 5E-labeled antibody (or other protein)

e Live-cell imaging medium (e.g., HBSS or phenol red-free medium, buffered with HEPES)
e Ligand/agonist to induce internalization

o Fluorescence microscope with environmental control (37°C, 5% COz), appropriate filters
(e.g., Cy5 filter set), and a 630-650 nm laser line.

Procedure:

o Cell Seeding: Seed cells onto imaging dishes to reach 60-80% confluency on the day of the
experiment.

e Cell Labeling: Replace the culture medium with pre-warmed imaging medium containing the
CypHer 5E-labeled antibody at a predetermined optimal concentration. Incubate at 37°C for
30-60 minutes to allow binding to the cell surface receptor.

e Washing: Gently wash the cells two to three times with pre-warmed imaging medium to
remove any unbound antibody.

» Baseline Imaging: Acquire initial images to establish the baseline fluorescence before
stimulation. At this stage, with the probe on the cell surface at neutral pH, the signal should
be minimal.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b12396290?utm_src=pdf-body
https://www.benchchem.com/product/b12396290?utm_src=pdf-body
https://www.benchchem.com/product/b12396290?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Stimulation: Add the stimulating ligand (e.g., agonist) to the imaging medium to induce
endocytosis.

o Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 1-5
minutes) for the desired duration (e.g., 30-90 minutes). To minimize phototoxicity, use the
lowest possible laser power and exposure time that provides an adequate signal.

e Analysis: Quantify the increase in intracellular fluorescence intensity over time within defined
regions of interest (ROIs) for each cell.

Protocol 3: In Situ pH Calibration

To convert fluorescence intensity to an absolute pH value, an in-situ calibration curve must be
generated at the end of the experiment. This procedure uses ionophores to equilibrate the
lysosomal pH with that of external buffers of known pH.

Materials:
o Cells previously imaged with a CypHer 5E probe

o Calibration Buffers: A series of buffers (e.g., 20 mM MES, 110 mM KCI, 20 mM NacCl)
adjusted to a range of pH values (e.g., 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).

e lonophores: 10 uM Nigericin (a K*/H* antiporter) and 10 uM Monensin (a Na*/H* antiporter)
stock solutions.

Procedure:

» Prepare lonophore-Containing Buffers: Just before use, add nigericin and monensin to each
calibration buffer to a final concentration of 10 uM each.

» Equilibration: After the time-lapse experiment, remove the imaging medium from the cells.

e Sequential Buffer Incubation: Add the highest pH calibration buffer (e.g., pH 7.0) to the cells.
Incubate for 5-10 minutes at 37°C to allow the intracellular and extracellular pH to
equilibrate.
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» Image Acquisition: Acquire fluorescence images from the same cells imaged in the

experiment.

» Repeat: Repeat steps 3 and 4 for each calibration buffer, proceeding from the highest to the

lowest pH.

o Data Analysis: Measure the mean fluorescence intensity for each cell at each pH point. Plot
the intensity as a function of pH to generate a calibration curve. Fit the data to a suitable
equation (e.g., sigmoidal dose-response) to interpolate the pH of your experimental samples

from their fluorescence intensities.
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Figure 2: General Experimental Workflow
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Figure 2: General Experimental Workflow
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Application Example: Monitoring EGFR Endocytic
Trafficking

The Epidermal Growth Factor Receptor (EGFR) is a well-studied receptor tyrosine kinase that
undergoes endocytosis upon binding its ligand, EGF. The internalization of EGFR and its
subsequent trafficking through endosomes to the lysosome for degradation is a critical
mechanism for signal attenuation. This process involves the maturation of endosomes into late
endosomes and lysosomes, which is accompanied by a drop in luminal pH.

By using an anti-EGFR antibody conjugated to CypHer 5E, researchers can directly visualize
and quantify the rate and extent of EGFR trafficking into these acidic compartments. Following
the addition of EGF, the CypHer 5E-anti-EGFR complex is internalized from the cell surface,
where it is non-fluorescent, into early endosomes. As these endosomes acidify, the CypHer 5E
dye fluoresces, providing a real-time readout of the receptor's progression along the
degradative pathway.

Figure 3: EGFR Trafficking Assay using CypHer 5E

Considerations and Best Practices

o Phototoxicity: Like all fluorophores, CypHer 5E is subject to photobleaching and can induce
phototoxicity in live cells upon intense illumination. Minimize light exposure by using neutral
density filters, low laser power, and the shortest possible exposure times.

o Calibration is Key: For quantitative pH measurements, a full calibration curve (Protocol 3) is
essential. Do not rely on intensity changes alone, as these can be influenced by factors other
than pH, such as probe concentration.

o Controls: Always include negative controls, such as cells not treated with the stimulating
ligand, to measure basal internalization rates. Positive controls, such as treating cells with
agents known to disrupt lysosomal pH (e.g., Bafilomycin A1 or NH4Cl), can validate the
probe's response.

» Dye-Protein Ratio: Over-labeling a protein can affect its biological function. It is crucial to
optimize the degree of labeling and confirm that the conjugated protein (e.g., antibody)
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retains its binding affinity and specificity. A DOL of 3-7 is often a good starting point for
antibodies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12396290?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

